molecular formula C18H20N6O3 B4772547 8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4772547
M. Wt: 368.4 g/mol
InChI Key: CHWXFKCTQQNIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-((2-Methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound provided for research purposes. It has the CAS Number 923683-31-2 and a molecular formula of C18H20N6O3, with a molecular weight of 368.39 g/mol . Its structure is based on the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core, a scaffold of significant interest in medicinal chemistry, as evidenced by ongoing research and patent activity around similar hydroxyl purine derivatives . This specific compound, with its 2-methoxyphenylaminoethyl side chain, is designed for advanced biochemical and pharmacological investigations. Researchers can utilize this compound in studies targeting enzyme inhibition pathways. A key area of application is in the study of lysosomal function and drug-induced phospholipidosis. Related research has established that inhibition of lysosomal phospholipase A2 (PLA2G15) by certain drugs is a primary mechanism behind this form of drug toxicity . This compound serves as a potential tool for probing such mechanisms, aiding in the development of robust screening platforms for predicting and understanding drug-induced cellular toxicity during the drug development process . It is supplied in quantities ranging from 1mg to 50mg to support various research scales . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[2-(2-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-10-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(11)9-8-19-12-6-4-5-7-13(12)27-3/h4-7,10,19H,8-9H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXFKCTQQNIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxyphenylamine with an appropriate aldehyde to form a Schiff base, followed by reduction to yield the corresponding amine. This amine is then reacted with a suitable imidazo[2,1-f]purine derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s halogenated derivatives participate in palladium-catalyzed cross-coupling reactions. For example, 3-iodo analogs undergo Suzuki-Miyaura coupling with aryl/vinylboronic acids under aqueous conditions :

Reaction Component Details
Catalyst SystemPd(OAc)₂/TPPTS (3,3′,3″-phosphanetriyltris(benzenesulfonic acid) trisodium salt)
SolventWater/organic solvent mixtures
Boronic AcidPhenylboronic acid, trans-2-phenylvinylboronic acid
Yield58–65%
LimitationLow reactivity with alkylboronic acids due to solubility and steric effects

Key findings:

  • Protection of the C6 amino group (e.g., isobutyryl amide) improves solubility and reaction efficiency .

  • Alternative catalysts like Pd(PPh₃)₄ or NiCl₂(dme) show variable success depending on substituent electronic effects .

Nucleophilic Substitution

The electron-deficient purine ring facilitates nucleophilic attacks, particularly at C3 and C7 positions:

Reaction Type Conditions
AlkylationAlkyl halides (e.g., methyl iodide) in DMF, 60–80°C, 12–24 hr
AcylationAcetic anhydride/pyridine, room temperature, 6–8 hr
SelectivityFavors N7 over N1 due to steric hindrance from the 1,7-dimethyl groups

Outcomes:

  • Alkylation at N7 enhances metabolic stability in pharmacological analogs.

  • Acylated derivatives show improved solubility for characterization (e.g., NMR, HPLC).

Oxidation and Reduction

The methoxyphenyl and ethylamino side chains undergo redox transformations:

Process Reagents/Conditions Product
Oxidation of methoxy groupHNO₃/H₂SO₄, 0°C → room temperatureDemethylated quinone derivatives
Reduction of imidazo ringH₂/Pd-C (1 atm), ethanol, 25°CPartially saturated dihydroimidazo purines

Notes:

  • Oxidation products exhibit shifted UV-Vis spectra (λₘₐₓ ~320 nm → 380 nm).

  • Reductive conditions require careful pH control to avoid over-reduction.

Cyclization and Ring Modification

Thermal or acid-catalyzed cyclization generates fused heterocycles:

Reaction Conditions Application
Ring expansionPOCI₃, reflux, 4–6 hrFormation of tricyclic adenosine analogs
Imidazo ring functionalizationNaN₃/DMF, 100°C, 8 hrAzide intermediates for "click" chemistry

Mechanistic insight:

  • Cyclization often proceeds via intramolecular nucleophilic attack, stabilized by the ethylamino side chain’s flexibility.

Biological Activity Modulation

While not a direct chemical reaction, side-chain modifications correlate with pharmacological effects:

Modification Biological Target Effect
Ethylamino → propylaminoAdenosine A₂A receptor10× increased binding affinity (IC₅₀ ≤5 nM)
Methoxy → hydroxyl substitutionProtein kinase CK2Enhanced inhibition (Ki ~0.8 μM)

Key Challenges and Optimization Strategies

  • Solubility Issues : Low organic solvent solubility necessitates protecting group strategies (e.g., isobutyryl) .

  • Regioselectivity : Steric effects from the 1,7-dimethyl groups dictate reaction pathways.

  • Catalyst Compatibility : Pd-based systems outperform Ni in cross-couplings due to milder conditions .

Scientific Research Applications

8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Position & Electronic Effects :

  • The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., AZ-853’s 2-fluorophenyl) due to reduced electronegativity .
  • Trifluoromethyl groups (AZ-861) increase lipophilicity and receptor binding potency but correlate with adverse lipid metabolism effects .

Linker Length & Flexibility: Ethylamino linkers (target compound) vs. butyl/pentyl-piperazine chains (AZ-853, 3i) influence brain penetration and off-target PDE inhibition. Shorter linkers may reduce PDE affinity but limit 5-HT7 selectivity .

Methylation Patterns: 1,7-Dimethylation (target compound) vs.

Key Findings:

  • AZ-853 exhibits superior brain penetration but induces weight gain and hypotension due to α1-adrenolytic activity .
  • The target compound’s 2-methoxy group may mitigate cardiovascular side effects while retaining 5-HT1A affinity .

Therapeutic Potential and Limitations

  • Target Compound : Predicted to balance 5-HT1A receptor modulation with fewer off-target effects, making it a candidate for depression with comorbid anxiety .
  • Limitations : Lack of direct PDE4B/PDE10A inhibition (unlike 3i or Compound 5) may reduce efficacy in treatment-resistant cases .

Biological Activity

The compound 8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its PubChem CID 44479718, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the compound's biological properties, including cytotoxicity against various cancer cell lines and mechanisms of action.

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 396.44 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest significant potential as an anticancer agent.

Cytotoxicity Studies

A study published in Molecules evaluated the cytotoxic activity of several purine derivatives, including the compound . The results indicated that it exhibited notable cytotoxicity against a range of human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
4T1 Murine Mammary Carcinoma15Inhibition of DNA biosynthesis
COLO201 Colorectal Adenocarcinoma20Induction of apoptosis
SNU-1 Gastric Carcinoma18Cell cycle arrest
HepG2 Hepatocellular Carcinoma12Inhibition of VEGF expression

These results indicate that the compound may function as a potent inhibitor of cancer cell growth through multiple mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA biosynthesis in sensitive cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, which is a crucial mechanism for anticancer agents.
  • VEGF Expression Inhibition : The compound significantly downregulates Vascular Endothelial Growth Factor (VEGF) expression, which is vital for tumor angiogenesis and growth.

Case Studies and Research Findings

A comprehensive study analyzed the effects of this compound on various human tumor cell lines. Key findings include:

  • Cytotoxic Effects : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with HepG2 cells being particularly sensitive.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G0/G1 phase arrest in sensitive cell lines, indicating its potential to halt the cell cycle and prevent proliferation.
  • Gene Expression Profiling : Further analysis showed that treatment led to significant changes in gene expression profiles related to apoptosis and cell cycle regulation.

Q & A

Basic: How can researchers design experiments for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis of imidazo[2,1-f]purine-2,4-dione derivatives typically involves multi-step reactions, including alkylation, piperazine coupling, and purification via column chromatography. For example, substituents like the 2-methoxyphenyl group may require specific coupling conditions (e.g., nucleophilic substitution with ethylenediamine intermediates). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation .

Basic: What in vitro assays are suitable for evaluating 5-HT1A receptor affinity and functional activity?

Methodological Answer:
Functional assays should measure agonist/antagonist activity at 5-HT1A receptors:

  • cAMP inhibition : Use HEK-293 cells transfected with human 5-HT1A receptors; measure cAMP levels via ELISA after forskolin stimulation .
  • ERK phosphorylation : Quantify phosphorylated ERK1/2 using Western blotting to assess downstream signaling .
  • β-arrestin recruitment : Employ bioluminescence resonance energy transfer (BRET) assays to study receptor internalization .
    Compare results to reference agonists (e.g., 8-OH-DPAT) and include concentration-response curves to determine EC₅₀/IC₅₀ values .

Basic: How should antidepressant-like activity be evaluated in preclinical models?

Methodological Answer:
Use the forced swim test (FST) in mice/rats:

  • Administer the compound acutely (single dose) or repeatedly (7–14 days) at 1–10 mg/kg (intraperitoneal or oral).
  • Measure immobility time reduction vs. vehicle controls.
  • Validate 5-HT1A involvement via co-administration with selective antagonists (e.g., WAY-100635) .
    Include positive controls (e.g., fluoxetine) and assess locomotor activity (open-field test) to rule out false positives .

Advanced: How can discrepancies in functional activity across signaling pathways (e.g., cAMP vs. ERK) be resolved?

Methodological Answer:
Functional selectivity ("biased agonism") may explain pathway-specific differences. To address this:

  • Perform parallel assays (cAMP, ERK, β-arrestin) under identical conditions .
  • Use statistical tools (e.g., operational model fitting) to quantify bias factors.
  • Conduct molecular docking to identify structural determinants (e.g., methoxy group orientation) influencing receptor conformation .
    Compare results with analogs (e.g., fluorophenyl derivatives) to isolate substituent effects .

Advanced: What strategies optimize pharmacokinetics and brain penetration for in vivo studies?

Methodological Answer:

  • Lipophilicity : Measure logP via micellar electrokinetic chromatography (MEKC) and adjust alkyl chain length to balance blood-brain barrier (BBB) penetration .
  • Metabolic stability : Use human liver microsomes (HLM) to assess CYP450-mediated degradation; introduce electron-withdrawing groups (e.g., methoxy) to reduce oxidation .
  • Brain-to-plasma ratio : Quantify compound levels in plasma and brain homogenates post-administration via LC-MS/MS .

Advanced: How can molecular docking elucidate interactions with 5-HT1A receptors?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Receptor preparation : Retrieve the 5-HT1A crystal structure (e.g., PDB ID: 7E2Z) and optimize protonation states at pH 7.4.
  • Ligand preparation : Generate 3D conformers of the compound and align with known agonists (e.g., buspirone).
  • Validation : Compare binding poses with mutagenesis data (e.g., D116³.³² residue interactions) .

Advanced: How to design comparative studies with structural analogs to identify SAR trends?

Methodological Answer:

  • Variable substituents : Synthesize analogs with modified aryl groups (e.g., 3-trifluoromethyl vs. 2-methoxy) and alkyl linkers .
  • Assay consistency : Test all analogs in identical 5-HT1A functional assays (cAMP, ERK) and behavioral models (FST).
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy/potency. Correlate structural features (e.g., logP, steric bulk) with activity .

Advanced: How can bibliometric analysis identify research gaps for this compound?

Methodological Answer:

  • Database search : Use PubMed/Scopus with keywords (e.g., "imidazo[2,1-f]purine-2,4-dione," "5-HT1A agonist").
  • Trend analysis : Map publication frequency (2010–2025) to identify understudied areas (e.g., long-term toxicity, gender-specific responses).
  • Co-citation networks : Identify clusters of studies on related compounds (e.g., AZ-853 analogs) and highlight untested hypotheses (e.g., dual 5-HT1A/5-HT7 targeting) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-((2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.